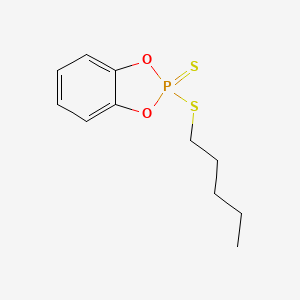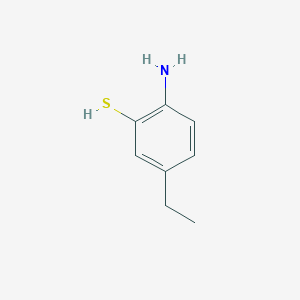![molecular formula C9H20N4O2 B14347982 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea CAS No. 93480-18-3](/img/structure/B14347982.png)
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is a chemical compound with the molecular formula C₉H₂₀N₄O₂ and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes a urea moiety and a methylcarbamoylamino group. It has a boiling point of 507.1°C at 760 mmHg and a density of 1.046 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea can be synthesized through the reaction of 1,5-diaminopentane with urea and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-[5-(carbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(ethylcarbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(propylcarbamoylamino)pentyl]urea
Uniqueness: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is unique due to its specific methylcarbamoylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
93480-18-3 |
|---|---|
Molekularformel |
C9H20N4O2 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-methyl-3-[5-(methylcarbamoylamino)pentyl]urea |
InChI |
InChI=1S/C9H20N4O2/c1-10-8(14)12-6-4-3-5-7-13-9(15)11-2/h3-7H2,1-2H3,(H2,10,12,14)(H2,11,13,15) |
InChI-Schlüssel |
JKDRXRBNMKMLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCCCCNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



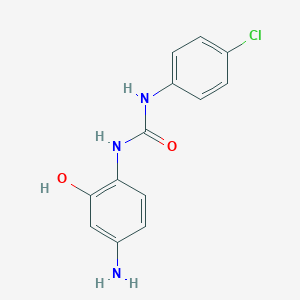
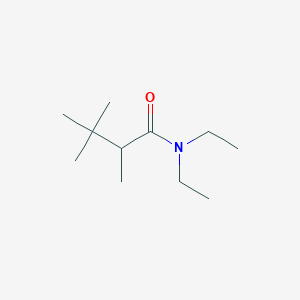

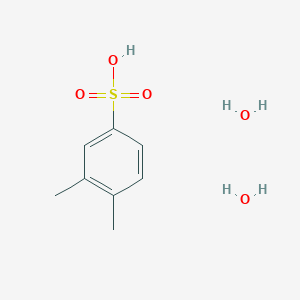
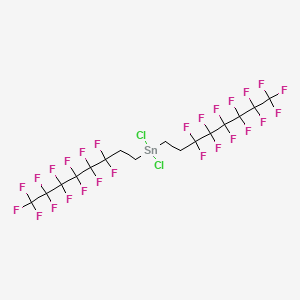


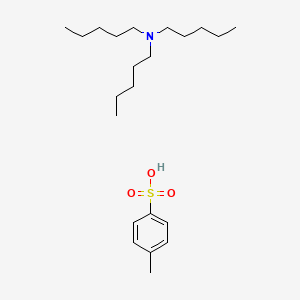
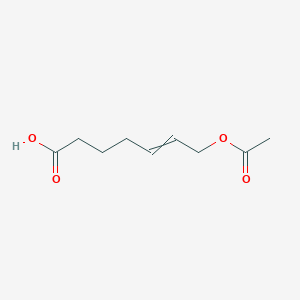
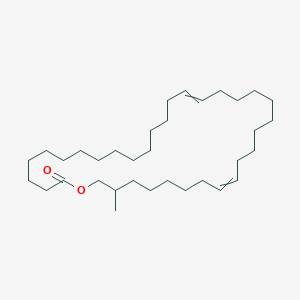
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
